molecular formula C21H22N2O4 B11142472 N-[2-(4-pyridyl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-[2-(4-pyridyl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11142472
M. Wt: 366.4 g/mol
InChI Key: APAXPFKCKXSBMK-UHFFFAOYSA-N
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Description

N-[2-(4-pyridyl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that features a pyridyl group and a chromenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-pyridyl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the reaction of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with N-[2-(4-pyridyl)ethyl]acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-pyridyl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinone derivatives.

    Reduction: The pyridyl group can be reduced to form piperidine derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-[2-(4-pyridyl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-pyridyl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The chromenyl group can intercalate with DNA, disrupting its function and leading to cell death. The pyridyl group can bind to metal ions, affecting various enzymatic activities. These interactions can trigger a cascade of biochemical events, ultimately leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-pyridyl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
  • N-[2-(4-pyridyl)ethyl]-2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Uniqueness

N-[2-(4-pyridyl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to the presence of three methyl groups on the chromenyl moiety, which can significantly influence its electronic properties and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in various fields .

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-(2-pyridin-4-ylethyl)-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C21H22N2O4/c1-13-14(2)21(25)27-20-15(3)18(5-4-17(13)20)26-12-19(24)23-11-8-16-6-9-22-10-7-16/h4-7,9-10H,8,11-12H2,1-3H3,(H,23,24)

InChI Key

APAXPFKCKXSBMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCC3=CC=NC=C3)C

Origin of Product

United States

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